Ac2-26 (human) (ammonium salt) is a synthetic peptide that mimics the N-terminal region of annexin A1, specifically corresponding to amino acids 2-26. This compound is recognized for its role in modulating inflammatory responses and cell signaling pathways. Ac2-26 has garnered attention in scientific research due to its potential therapeutic applications, particularly in inflammation and cancer biology.
Ac2-26 is commercially available from several suppliers, including Cayman Chemical, Nordic Biosite, and MedChemExpress, with varying purities and formulations. The compound is typically supplied as a crystalline solid with a molecular weight of approximately 3107.5 Da and is often used in research settings to study its biological effects on cells expressing formyl peptide receptors.
Ac2-26 falls under the category of bioactive peptides and is classified as an annexin A1-mimetic peptide. It interacts with formyl peptide receptors, specifically FPR1 and FPR2, which are involved in various cellular processes including inflammation and immune response modulation.
The synthesis of Ac2-26 involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically employs protected amino acids to prevent unwanted reactions during assembly.
The molecular structure of Ac2-26 consists of a linear sequence of amino acids with specific stereochemistry that contributes to its biological activity. The peptide's sequence is as follows:
Ac2-26 undergoes various biochemical interactions upon administration:
Research indicates that Ac2-26 can modulate signaling pathways involved in inflammation, particularly through the inhibition of Rac1-dependent NADPH oxidase activity in human endothelial cells.
The mechanism by which Ac2-26 exerts its effects primarily involves:
Studies have demonstrated that Ac2-26 can decrease pulmonary edema in animal models, highlighting its therapeutic potential in conditions characterized by excessive inflammation.
Ac2-26 has several scientific uses:
Ac2-26 (ammonium salt) is a 26-amino acid N-terminal peptide derived from human Annexin A1 (Annexin A1), retaining the core sequence Ac-AMVSEFLKQAWFIENEEQEYVQTVK. This peptide replicates the biological activity of full-length Annexin A1 through precise structural mimicry of its N-terminal domain, which contains the effector sites for anti-inflammatory actions. The acetylated N-terminus (Ac-) and residues 2–26 enable Ac2-26 to interact with Annexin A1’s endogenous receptors, particularly Formyl Peptide Receptors, without requiring the full protein structure. Studies confirm that Ac2-26 reproduces Annexin A1’s functions in suppressing leukocyte migration, reducing cytokine release, and accelerating inflammation resolution. For example, in endotoxin-induced uveitis models, Ac2-26 decreased leukocyte infiltration and inflammatory mediators comparably to full-length Annexin A1 [1] [6].
Ac2-26 exerts its effects primarily via binding to G protein-coupled Formyl Peptide Receptor 2 (Formyl Peptide Receptor 2, human ortholog of mouse Formyl Peptide Receptor 2) and, to a lesser extent, Formyl Peptide Receptor 1. Binding assays reveal half-maximal effective concentrations (EC₅₀) of 1.8 μM for Formyl Peptide Receptor 2 and 1.4 μM for Formyl Peptide Receptor 1 in human cell lines [4]. In vivo, Boc2 (a pan-Formyl Peptide Receptor antagonist) abolishes Ac2-26’s protective effects, confirming receptor dependency [1]. Molecular analyses show that Ac2-26/Formyl Peptide Receptor 2 engagement triggers intracellular calcium flux and activates downstream effectors that suppress neutrophil adhesion and platelet aggregation. This interaction is critical in thrombo-inflammatory settings, where Ac2-26 reduces cerebral microvascular thrombosis by moderating αIIbβ3 integrin and P-selectin expression in platelets [2].
Table 1: Binding Affinity of Ac2-26 for Human Formyl Peptide Receptors
Receptor | EC₅₀ (μM) | Primary Signaling Output |
---|---|---|
Formyl Peptide Receptor 1 | 1.4 | Calcium mobilization, partial leukocyte activation |
Formyl Peptide Receptor 2 | 1.8 | Anti-inflammatory resolution, neutrophil apoptosis |
Ac2-26 inhibits pro-inflammatory signaling independently of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells nuclear translocation. In lipopolysaccharide-activated retinal pigment epithelial cells, Ac2-26 reduced interleukin 6, interleukin 8, and cyclooxygenase-2 expression without blocking Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation, suggesting post-transcriptional regulation [1]. Conversely, Ac2-26 modulates Mitogen-Activated Protein Kinase pathways by dampening p38 and extracellular signal-regulated kinase phosphorylation. In human mast cells (HMC-1), pretreatment with Ac2-26 suppresses compound 48/80-induced degranulation by inhibiting Formyl Peptide Receptor 2/Mitogen-Activated Protein Kinase crosstalk, thereby reducing histamine and β-hexosaminidase release [3]. This pathway-specific modulation allows Ac2-26 to temper inflammation without compromising host defense.
Ac2-26 enhances the degradation of pro-inflammatory kinases through chaperone-mediated autophagy. It promotes lysosomal translocation of inhibitor of Nuclear Factor Kappa B Kinase subunit beta, a key Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activator, via heat shock cognate 70-mediated targeting. In pulmonary endothelia, Ac2-26-induced chaperone-mediated autophagy depletes cytosolic inhibitor of Nuclear Factor Kappa B Kinase subunit beta, attenuating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-driven gene expression and lung ischemia-reperfusion injury [6]. This mechanism represents a non-canonical strategy to limit inflammation beyond receptor-mediated signaling.
Ac2-26 inhibits prostaglandin E₂ and nitric oxide synthesis in activated immune cells. In lipopolysaccharide-stimulated microglia, Ac2-26 reduces prostaglandin E₂ by >50% and nitric oxide by 40% via cyclooxygenase-2 and inducible nitric oxide synthase downregulation [4]. This suppression occurs through dual mechanisms:
Table 2: Impact of Ac2-26 on Inflammatory Mediators
Mediator | Cell Type/Model | Reduction (%) | Proposed Mechanism |
---|---|---|---|
Prostaglandin E₂ | Lipopolysaccharide-activated microglia | >50 | Cyclooxygenase-2 downregulation |
Nitric Oxide | Lipopolysaccharide-activated microglia | ~40 | Inducible nitric oxide synthase suppression |
Interleukin 6 | Endotoxin-induced uveitis model | 60–70 | Post-transcriptional regulation |
β-Hexosaminidase | Human mast cells (HMC-1) | Significant | Mitogen-Activated Protein Kinase inhibition |
These actions collectively enable Ac2-26 to resolve inflammation while promoting tissue repair, as observed in colonic injury models where it accelerated epithelial wound closure [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1